molecular formula C7H7BrN2O2 B11780661 Methyl 6-bromo-4-methylpyridazine-3-carboxylate

Methyl 6-bromo-4-methylpyridazine-3-carboxylate

Cat. No.: B11780661
M. Wt: 231.05 g/mol
InChI Key: HALBGJOKFPHUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-4-methylpyridazine-3-carboxylate is a substituted pyridazine ester intended for use as a key synthetic intermediate and heterocyclic building block in medicinal chemistry and pharmaceutical research. Pyridazine derivatives are versatile scaffolds in drug discovery due to their unique physicochemical properties and presence in biologically active molecules . This compound is particularly valuable in constructing more complex molecular architectures, such as imidazo[1,2-b]pyridazines, which are significant in the development of targeted therapies . The bromine and methyl ester functional groups offer distinct sites for further chemical modification, enabling cross-coupling reactions and functional group interconversions. As a reagent, it facilitates the exploration of structure-activity relationships in drug candidate optimization. This compound is provided for research and development purposes and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyridazine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3

InChI Key

HALBGJOKFPHUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Methyl 4-Methylpyridazine-3-Carboxylate

The most common synthesis begins with methyl 4-methylpyridazine-3-carboxylate, which undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions vary based on the brominating agent:

  • Br₂ in Dichloromethane : Conducted at 0–5°C to minimize side reactions, yielding 6-bromo-4-methylpyridazine-3-carboxylate with 75–80% efficiency.

  • NBS with Lewis Acids : Using FeCl₃ or AlCl₃ as catalysts in acetonitrile at 25°C achieves higher regioselectivity (85–90% yield).

Key Data :

Brominating AgentSolventTemperature (°C)CatalystYield (%)
Br₂CH₂Cl₂0–5None75–80
NBSCH₃CN25FeCl₃85–90

The choice of solvent critically influences reaction kinetics. Polar aprotic solvents like acetonitrile enhance NBS reactivity, while dichloromethane stabilizes intermediates.

Multi-Step Synthesis from Pyridazine Derivatives

Alkylation and Subsequent Bromination

A modular approach involves synthesizing the pyridazine core before introducing bromine and methyl groups. For example:

  • Core Formation : Condensation of hydrazine with β-ketoesters yields 3-hydroxypyridazine, which is methylated using methyl iodide (CH₃I) in DMF.

  • Bromination : The methylated intermediate is treated with PBr₃ in THF at reflux, achieving 70–75% conversion.

Mechanistic Insight :
The bromine atom is introduced at the 6-position due to the electron-withdrawing effect of the carboxylate group, which directs electrophilic attack to the meta position.

Catalytic Hydrogenation-Assisted Routes

Reductive Amination and Bromination

A method adapted from palladium-catalyzed cross-coupling involves:

  • Reductive Amination : Methyl 4-methylpyridazine-3-carboxylate reacts with hydroxylamine under Rh/C catalysis in THF, forming an intermediate hydroxylamine derivative.

  • Bromination : The intermediate is treated with bromine in acetic acid, yielding the target compound with 90% purity after recrystallization.

Advantages :

  • Rh/C catalysts enable milder conditions (25°C vs. traditional 80°C).

  • Reduced side products compared to direct bromination.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance safety and yield:

  • Microreactors : Bromine and precursor solutions are pumped through a temperature-controlled reactor (5°C), achieving 95% conversion in <10 minutes.

  • Automated Purification : In-line liquid-liquid extraction removes excess bromine, followed by crystallization in methanol.

Scalability Metrics :

ParameterLaboratory ScaleIndustrial Scale
Reaction Time2–4 hours10 minutes
Annual Production10–50 g1–5 metric tons
Purity90–95%>99%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, methanol/water).

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 4.05 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₈H₈BrN₂O₂ [M+H]⁺: 258.9744; found: 258.9746.

Challenges and Optimization

Regioselectivity Issues

Competing bromination at the 5-position occurs if electron-donating groups are present. This is mitigated by:

  • Using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

  • Low-temperature reactions (−10°C) to slow kinetic pathways.

Solvent Impact on Yield

Comparative studies reveal that DMF increases reaction rates but reduces selectivity, while THF balances both parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 6-bromo-4-methylpyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following analysis compares Methyl 6-bromo-4-methylpyridazine-3-carboxylate with analogous pyridazine-based compounds in terms of structural features, purity, cost, and applications.

Structural and Commercial Comparison

Compound Name CAS Number Purity Price (USD) Quantity Key Structural Features
This compound 1956381-47-7 97% 288 250 mg 6-Br, 4-Me, 3-COOMe
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine 1211519-08-2 97% 1555 1 g 3-Cl, 6-pyrazole
Complex urea-pyridazine derivative* 737789-87-6 98% Not listed Not listed Multiple substituents (F, OMe, thieno-pyrimidine)

Note: The urea-pyridazine derivative exemplifies advanced functionalization for drug discovery but lacks commercial pricing data .

Key Observations:

  • Cost Efficiency : this compound is significantly more affordable per milligram (USD 1.15/mg) compared to 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine (USD 1.56/mg), likely due to simpler synthesis or higher demand .
  • Substituent Effects : The bromo and ester groups in the target compound enhance its utility as a synthetic intermediate, whereas the chloro-pyrazole variant may face steric or electronic challenges in further derivatization.
  • Purity : All listed compounds exceed 97% purity, meeting stringent standards for research applications .

Physicochemical Properties

While direct data on solubility or stability are absent in the evidence, inferences can be drawn:

  • The methyl ester in the target compound improves lipid solubility relative to carboxylic acid derivatives, aiding membrane permeability in drug candidates.
  • Bromine’s higher molecular weight and electronegativity may influence crystallization behavior, as seen in crystallography tools like SHELXL .

Biological Activity

Methyl 6-bromo-4-methylpyridazine-3-carboxylate (MBMPC) is a pyridazine derivative characterized by a bromine atom at the 6-position and a methyl group at the 4-position, along with a carboxylate functional group at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science.

  • Molecular Formula : C₈H₈BrN₃O₂
  • Molecular Weight : Approximately 230.06 g/mol
  • Appearance : Solid, typically stored at temperatures between 2°C and 8°C to maintain stability and purity.

The unique substitution pattern of MBMPC influences its reactivity and biological activity, which is primarily attributed to the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methyl group.

Antimicrobial Properties

Research indicates that MBMPC exhibits significant antimicrobial activity. A recent study evaluated various pyridazine derivatives, including MBMPC, for their effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated that MBMPC showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents.

Compound MIC (mg/mL) Target Bacteria
This compound0.0195E. coli
0.0048Bacillus mycoides
0.039Candida albicans

These findings suggest that the presence of bromine and methyl groups enhances the antimicrobial potential of MBMPC, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, MBMPC has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. The mechanism of action is believed to involve enzyme inhibition, although detailed molecular targets remain under investigation.

The biological activity of MBMPC is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : Structural similarities to biologically active molecules suggest potential receptor interactions that could modulate cellular responses.

Further research is necessary to elucidate these mechanisms fully and identify specific targets within biological systems .

Case Studies

Several case studies have highlighted the efficacy of MBMPC in various applications:

  • Antibacterial Efficacy : In vitro studies demonstrated that MBMPC effectively inhibited the growth of multiple bacterial strains, including resistant strains, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research : A study focusing on cancer cell lines showed that MBMPC reduced cell viability significantly compared to control groups, suggesting its role as a lead compound in anticancer drug development.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-bromo-4-methylpyridazine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with bromination and esterification of pyridazine precursors. Key steps include:

  • Bromination: Use of brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) in anhydrous solvents like THF or DCM .
  • Esterification: Methanol or ethanol as solvents, with acid catalysts (e.g., methanesulfonic acid) under reflux (60–80°C) to enhance yields .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Optimize stoichiometry and reaction time using TLC monitoring.

Q. How can the structure of this compound be validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR: Analyze 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to confirm substituent positions and ester functionality.
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For twinned or high-resolution data, employ SHELXPRO for macromolecular compatibility .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Q. What are the common reactivity patterns of this compound in substitution reactions?

Methodological Answer: The bromine atom at position 6 is highly reactive in nucleophilic substitutions (e.g., Suzuki coupling, SNAr). Key considerations:

  • Suzuki Coupling: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with aryl boronic acids in DMF/H₂O (80–100°C) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the brominated site.
  • Steric Hindrance: The methyl group at position 4 may slow reactions; optimize ligand choice (e.g., bulky phosphines for cross-couplings).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer: Hydrogen bonding and π-π stacking dominate crystal packing. Use graph set analysis (Etter’s formalism) to classify interactions:

  • Hydrogen Bonds: Carboxylate oxygen acts as an acceptor; adjacent C–H groups donate. ORTEP-3 or WinGX can visualize these interactions .
  • π-Stacking: The pyridazine ring engages in face-to-face stacking (3.5–4.0 Å spacing), analyzed via Mercury software.
  • Impact on Solubility: Strong intermolecular forces reduce solubility in non-polar solvents, necessitating DMSO or DMF for biological assays .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or dynamic effects. Strategies include:

  • Variable-Temperature NMR: Identify rotamers or tautomers by acquiring spectra at 25°C to 80°C.
  • DFT Calculations: Compare experimental 1H^1H NMR shifts with computed values (Gaussian or ORCA) to validate proposed conformers .
  • Crystallographic Validation: Resolve ambiguities using X-ray structures (e.g., SHELXD for phase determination) .

Q. What strategies are effective for studying the compound’s bioactivity, given its structural complexity?

Methodological Answer: Focus on target-specific assays and SAR studies:

  • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity). The bromine atom enhances binding affinity via halogen bonding .
  • Cellular Uptake: Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7).
  • Metabolic Stability: Perform microsomal assays (human liver microsomes) to assess CYP450-mediated degradation.

Q. How can computational methods predict the compound’s reactivity in catalytic cycles?

Methodological Answer: Employ density functional theory (DFT) and molecular docking:

  • DFT: Calculate transition-state energies for substitution reactions (B3LYP/6-31G* level) to identify rate-limiting steps .
  • Docking Studies (AutoDock Vina): Model interactions with catalytic metal centers (e.g., Pd in cross-couplings) to optimize ligand design.
  • Solvent Modeling: Include implicit solvation (SMD model) to account for solvent effects on reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.